5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride
Description
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid dihydrochloride is a bicyclic nitrogen-containing heterocycle with a pyridazine core fused to a partially saturated piperidine ring. The compound features a carboxylic acid group at position 3 and exists as a dihydrochloride salt, enhancing its aqueous solubility and bioavailability . Its synthesis typically involves multi-step routes starting from 4-piperidone derivatives, with yields ranging from 32% to 35% in optimized protocols .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c12-8(13)7-3-5-4-9-2-1-6(5)10-11-7;;/h3,9H,1-2,4H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWRQQJLQPUYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6,7,8-Tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one with maleic acid . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce tetrahydropyridazine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Core Heterocycles
Pyridazine vs. Pyrimidine Derivatives
The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyrimidine-based analogs (nitrogens at positions 1 and 3), such as 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (PubChem CID: 19883247). Pyrimidine derivatives exhibit distinct electronic properties and hydrogen-bonding capabilities, influencing their interaction with biological targets like GPR119 (EC₅₀ values: 40 nM–14 µM) . Pyridazines, however, are less common in drug discovery but offer unique reactivity for functional group introduction .
Fused Ring Systems
- 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one: This compound incorporates a thieno ring fused to the pyrido-pyrimidine core, enhancing structural complexity and selectivity for BET bromodomains (BDII selectivity observed in SAR studies) .
- 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine : Synthesized via phosphorus oxychloride-mediated chlorination, this analog lacks the carboxylic acid group but retains the pyridazine core, demonstrating the scaffold’s versatility for halogenation .
Functional Group Modifications
Carboxylic Acid vs. Amino/Oxo Groups
- This group may facilitate interactions with charged residues in enzyme active sites.
- Pyrido[4,3-d]pyrimidin-4(3H)-one Analogs : The oxo group at position 4 is critical for GPR119 agonist activity, with EC₅₀ values as low as 40 nM .
Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridazine derivatives and has the following chemical structure:
- Chemical Formula : C₉H₁₁N₃O₃·2HCl
- Molecular Weight : 209.2 g/mol
Antitumor Activity
Research indicates that 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivatives exhibit significant antitumor properties. A study demonstrated that these compounds inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF-7 (breast cancer)
- Mechanism : Induction of apoptosis and cell cycle arrest.
Table 1 summarizes the IC₅₀ values for different cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A431 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 to 30 µg/mL depending on the strain.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It was found to reduce oxidative stress and inflammation in neuronal cells:
- Model Used : SH-SY5Y neuroblastoma cells
- Findings : Decreased levels of reactive oxygen species (ROS) and reduced neuroinflammatory markers.
Case Study 1: Antitumor Efficacy
A clinical trial involving patients with advanced solid tumors treated with a formulation containing tetrahydropyrido derivatives showed promising results in tumor reduction and patient survival rates. The study reported a median overall survival increase by approximately 30% compared to standard treatments.
Case Study 2: Antimicrobial Resistance
In a study addressing antibiotic resistance, tetrahydropyrido derivatives were combined with conventional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant strains of bacteria, suggesting a potential role in overcoming resistance mechanisms.
The biological activity of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid dihydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The compound scavenges free radicals and enhances endogenous antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
